molecular formula C11H17ClN4O3 B1439706 [1-(3-Nitropyridin-2-yl)piperazin-4-yl]ethanol hydrochloride CAS No. 1185299-25-5

[1-(3-Nitropyridin-2-yl)piperazin-4-yl]ethanol hydrochloride

Cat. No. B1439706
CAS RN: 1185299-25-5
M. Wt: 288.73 g/mol
InChI Key: KNGVXZRFUUNSNH-UHFFFAOYSA-N
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Description

“[1-(3-Nitropyridin-2-yl)piperazin-4-yl]ethanol hydrochloride” is a chemical compound used in scientific research due to its diverse applications. It has a molecular weight of 288.73 and a molecular formula of C11H16N4O3.HCl .


Molecular Structure Analysis

The molecular structure of this compound comprises a piperazine ring attached to a nitropyridinyl group and an ethanol group. The molecular formula is C11H16N4O3.HCl .

Scientific Research Applications

Chemical Synthesis and Characterization

Compounds like 1,2-oxazines and benzoxazines, which may share structural or functional similarities with [1-(3-Nitropyridin-2-yl)piperazin-4-yl]ethanol hydrochloride, are synthesized through various chemical reactions, including dehydration and cyclization processes. These compounds have been studied for their electrophilic properties and potential as chiral synthons, showcasing their significance in organic synthesis and pharmaceutical chemistry (Sainsbury, 1991).

Pharmacological Applications

Piperazine derivatives are noted for their broad pharmacological potential, encompassing activities such as anti-inflammatory, anticancer, and neuroprotective effects. These compounds' mechanism of action often involves modulating neurotransmitter receptors, demonstrating the wide-ranging therapeutic applications of piperazine-based molecules (Buccafusco, Beach, & Terry, 2009).

Renewable Energy and Environmental Applications

Research on the reforming of bio-ethanol for hydrogen production highlights the relevance of ethanol and its derivatives in generating renewable energy. Catalysts such as Rh and Ni, possibly related to the catalytic activities of similar organic compounds, play a crucial role in enhancing hydrogen production from ethanol, indicating the environmental significance of these chemical processes (Ni, Leung, & Leung, 2007).

Drug Metabolism and Disposition

The metabolism and disposition of arylpiperazine derivatives, which are structurally related to the compound , are of clinical importance, especially in the context of treatments for depression, psychosis, or anxiety. Understanding these compounds' metabolic pathways, including N-dealkylation, is crucial for optimizing their therapeutic use and minimizing potential side effects (Caccia, 2007).

Patent Review on Piperazine Derivatives

A comprehensive review of patents involving piperazine compounds underscores their versatility in drug design, spanning a range of therapeutic areas. This highlights the ongoing interest and potential in exploring piperazine derivatives, including [1-(3-Nitropyridin-2-yl)piperazin-4-yl]ethanol hydrochloride, for developing new pharmaceuticals (Rathi, Syed, Shin, & Patel, 2016).

Mechanism of Action

properties

IUPAC Name

2-[4-(3-nitropyridin-2-yl)piperazin-1-yl]ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O3.ClH/c16-9-8-13-4-6-14(7-5-13)11-10(15(17)18)2-1-3-12-11;/h1-3,16H,4-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGVXZRFUUNSNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=C(C=CC=N2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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